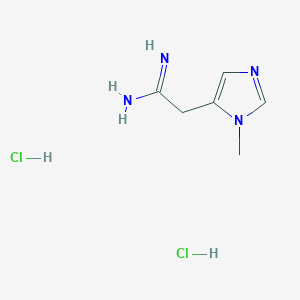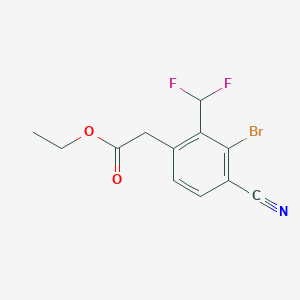
Bis(2,4-dimethylphenyl) phosphate
Overview
Description
Bis(2,4-dimethylphenyl) phosphate: is an organic compound with the molecular formula C₁₄H₁₄O₄P. It is a derivative of phenyl phosphate and is known for its applications in various scientific and industrial fields. This compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to a phosphate group.
Synthetic Routes and Reaction Conditions:
Phosphorylation Reaction: One common method involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenyl phosphate ester, which is then further reacted to form this compound.
Direct Phosphorylation: Another method involves the direct phosphorylation of 2,4-dimethylphenol using phosphoric acid under high-temperature conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: Some industrial setups may employ a continuous process where the reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of bis(2,4-dimethylphenyl) phosphite.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of different substituted phenyl phosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various phenyl phosphate derivatives with different oxidation states.
Reduction Products: Bis(2,4-dimethylphenyl) phosphite.
Substitution Products: Substituted phenyl phosphate derivatives.
Scientific Research Applications
Chemistry: Bis(2,4-dimethylphenyl) phosphate is used as a reagent in organic synthesis and as a flame retardant in materials science. Biology: It has been studied for its potential biological activities, including its use as an inhibitor in biochemical assays. Medicine: Industry: It is used in the production of flame-retardant materials, coatings, and plastics.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. In the case of flame retardancy, bis(2,4-dimethylphenyl) phosphate acts by releasing phosphoric acid upon heating, which then promotes char formation and reduces the flammability of materials.
Comparison with Similar Compounds
Bis(2,4-dimethylphenyl) methanone
Bis(2,4-dimethylphenyl) methane
Bis(2,4-dimethylphenyl) diazenes
Uniqueness: Bis(2,4-dimethylphenyl) phosphate is unique in its combination of phenyl groups and phosphate, which provides it with distinct chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
bis(2,4-dimethylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-11-5-7-15(13(3)9-11)19-21(17,18)20-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,18)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFATKFKFBBKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)([O-])OC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)










